molecular formula C13H9BrO2 B1616761 Phenyl 4-bromobenzoate CAS No. 5798-76-5

Phenyl 4-bromobenzoate

Cat. No.: B1616761
CAS No.: 5798-76-5
M. Wt: 277.11 g/mol
InChI Key: GKOPHSXEQSIHQE-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Benzoic Acid Esters

Phenyl 4-bromobenzoate (B14158574) belongs to the extensive class of compounds known as benzoic acid esters, or benzoates. ontosight.aifishersci.com These are aromatic organic compounds characterized by a benzoic acid structure where the hydrogen of the hydroxyl group is replaced by an organic functional group. fishersci.comwikipedia.org Benzoic acid and its esters are found naturally in many plants, such as berries. wikipedia.org

In a laboratory and industrial context, benzoic acid esters are synthesized through the acid-catalyzed reaction of benzoic acid or its derivatives with alcohols or phenols. ontosight.aiwikipedia.org This class of compounds is known for its wide range of applications, including their use as solvents, fragrances, and as intermediates in the synthesis of more complex molecules. acs.org Butyl benzoate (B1203000), for example, is utilized as a solvent for cellulose (B213188) esters and as a dye carrier for polyester (B1180765) fibers. acs.org Phenyl 4-bromobenzoate, as a specific member of this family, carries the characteristic ester linkage and aromatic rings, but its properties and applications are uniquely influenced by the presence of the bromine atom on the benzoate ring.

Significance as a Building Block in Advanced Organic Synthesis

The true significance of this compound in the laboratory setting lies in its role as a versatile building block for creating more complex organic molecules. ontosight.ai Its chemical structure offers several points for further reaction. The ester group can be hydrolyzed to regenerate the parent acid and phenol (B47542), while the aromatic rings can undergo substitution reactions. Crucially, the bromine atom provides a reactive site for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.

Detailed research findings have demonstrated its utility in several synthetic pathways:

Synthesis of Phosphonium (B103445) Salts: this compound can be reacted with triphenylphosphine (B44618) in refluxing phenol to produce (4-(phenoxycarbonyl)phenyl)triphenylphosphonium bromide. acs.org This reaction is notable as it proceeds without a metal catalyst and tolerates the ester functional group, which is often a challenge in similar transformations catalyzed by nickel or palladium. acs.org Aryltriphenylphosphonium salts are valuable reagents used as catalysts, aryl sources, and in the preparation of other specialized materials. acs.org

Formation from Ketones: A method for converting methyl ketones into various carboxylic acid derivatives has been reported where this compound is the resulting product. rsc.org In this procedure, 4'-bromoacetophenone (B126571) is used as the starting methyl ketone, and phenol acts as a nucleophile to form the final ester product. rsc.org

Intermediate for Complex Molecules: The this compound core is incorporated into larger, more complex molecules. For instance, it serves as a precursor for the synthesis of 4-formylthis compound, which is then used to create novel iminobenzoates with terminal pyrazine (B50134) moieties. nih.gov These more elaborate structures are investigated for their unique properties and potential applications. nih.gov It is also a key component in the synthesis of compounds like 4-((4-Acetyl-3-hydroxy-5-oxothiophen-2(5H)-ylidene)methyl)this compound, which has been evaluated for its antifungal activities. engineering.org.cn

Starting Material(s)Reagents/ConditionsProductSynthetic UtilityReference
This compound, TriphenylphosphineRefluxing phenol(4-(phenoxycarbonyl)phenyl)triphenylphosphonium bromideMetal-free synthesis of phosphonium salts acs.org
4'-Bromoacetophenone, PhenolAcetic anhydride, Nitric acidThis compoundConversion of methyl ketones to esters rsc.org
4-Formylthis compoundPyrazine-2-carbohydrazide4-[(E)-(Pyrazine-2-carboylimino)methyl]this compoundSynthesis of novel iminobenzoates nih.gov

Potential Contributions to Materials Science and Chemical Engineering Research

The unique molecular structure of this compound makes it a candidate for research in materials science and chemical engineering. ontosight.ai Its rigid aromatic core, combined with the polar ester group and the heavy bromine atom, can influence the bulk properties of materials into which it is incorporated.

One of the key areas of interest is in the development of novel polymers and other advanced materials. ontosight.ai The ester linkage can potentially participate in polymerization reactions, allowing for the integration of the brominated phenyl benzoate unit into a larger polymer chain. The presence of the bromine atom can enhance properties such as flame retardancy or modify the refractive index of the resulting material.

Furthermore, this compound has been noted for its applications in crystal engineering. vulcanchem.com This field focuses on the design and synthesis of solid-state structures with desired properties, which are dictated by the intermolecular interactions between the constituent molecules. The specific geometry and electronic properties of this compound can be exploited to control how molecules pack in a crystalline lattice, potentially leading to the creation of new materials with tailored optical, electronic, or mechanical properties.

Overview of Current Academic Investigations and Research Gaps

Current academic investigations involving this compound are primarily centered on its use as an intermediate in the synthesis of more complex, functional molecules. nih.govengineering.org.cnsmolecule.com Researchers are actively exploring the synthesis of derivatives that incorporate the this compound scaffold into larger systems designed for specific applications, such as potential pharmaceuticals or materials with unique properties. smolecule.com For example, complex hydrazone derivatives of this compound have been synthesized and are of interest in medicinal chemistry. smolecule.com

A significant area of ongoing research is the development of novel bioactive compounds. The this compound moiety is being used as a building block to create new chemical entities that are then screened for biological activities, such as antifungal or antimicrobial effects. engineering.org.cnsmolecule.com

Despite this activity, there appear to be research gaps in the direct application of this compound itself as a functional material. While its potential in materials science is recognized ontosight.aivulcanchem.com, there is limited published research detailing its use as a primary component in, for example, liquid crystal mixtures, polymer formulations, or electronic devices. Further investigations could focus on exploring its physical properties, such as its liquid crystalline phases, its performance in polymer blends, or its utility in organic electronics. Additionally, while its role as a synthetic building block is established, a deeper exploration of its reactivity in a wider range of modern catalytic systems could unveil new and more efficient synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9BrO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOPHSXEQSIHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206706
Record name Phenyl 4-bromobenzoate
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Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5798-76-5
Record name Phenyl 4-bromobenzoate
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Record name Phenyl 4-bromobenzoate
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Record name Phenyl 4-bromobenzoate
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Record name PHENYL 4-BROMOBENZOATE
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Synthetic Methodologies and Strategic Pathways for Phenyl 4 Bromobenzoate and Analogues

Direct Esterification Approaches

Direct esterification methods involve the direct reaction of a carboxylic acid with an alcohol to form an ester. In the context of phenyl 4-bromobenzoate (B14158574), this entails the reaction of 4-bromobenzoic acid and phenol (B47542). ontosight.ai

Conventional Catalytic Esterification from 4-Bromobenzoic Acid and Phenol

The direct reaction of 4-bromobenzoic acid and phenol is a common and fundamental approach for synthesizing phenyl 4-bromobenzoate. ontosight.ai This reaction, known as Fischer esterification, is typically catalyzed by an acid, although base-mediated methods can also be employed.

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The reaction involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is often removed. masterorganicchemistry.com The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester. masterorganicchemistry.comlibretexts.org

A specific example of a catalyst system for direct esterification of phenols with carboxylic acids is a borate-sulfuric acid complex. google.com This process can be carried out at temperatures ranging from 75°C to 285°C. google.com

Table 1: Acid Catalysts for Esterification

Catalyst Typical Conditions Reference
Sulfuric Acid (H₂SO₄) Excess alcohol, heat, removal of water masterorganicchemistry.comlibretexts.org
Tosic Acid (TsOH) Similar to H₂SO₄ masterorganicchemistry.com

While less common for direct esterification of carboxylic acids, base-mediated techniques are crucial for reactions involving more reactive acylating agents like acyl chlorides or anhydrides. libretexts.org In the context of direct esterification, bases can be used to deprotonate the carboxylic acid, forming a carboxylate. However, this anion is generally unreactive towards neutral alcohols. Therefore, base catalysis is more relevant in multi-step procedures where the carboxylic acid is first converted to a more reactive derivative.

Some modern methods utilize base catalysis in cascade reactions. For instance, a base-mediated cascade aldol (B89426) addition and fragmentation of dihydroxyfumaric acid with aromatic aldehydes can lead to esterification products. acs.org

Mechanochemically-Induced Solvent-Free Synthesis at Ambient Conditions

Mechanochemistry, which involves inducing reactions through mechanical force, offers a green and efficient alternative to traditional solvent-based synthesis. cardiff.ac.ukkent.ac.ukkobv.de This technique can be applied to the synthesis of esters, potentially including this compound, often under solvent-free conditions and at room temperature. biosynth.com The process typically involves grinding the solid reactants together in a ball mill, sometimes with a liquid or solid grinding auxiliary. cardiff.ac.uk This method can lead to shorter reaction times and higher yields compared to conventional methods. kobv.de While specific research on the mechanochemical synthesis of this compound is not widely available, the general principles of mechanochemical esterification suggest its feasibility. cardiff.ac.uk

Aqueous Medium Esterification Utilizing Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are effective coupling agents for forming amide and ester bonds. nih.govacs.org They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol, in this case, phenol, to form the ester. nih.gov These reactions are often carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org While often performed in organic solvents like dichloromethane (B109758), adaptations for aqueous media are being explored to develop greener synthetic routes. nih.gov

Precursor Synthesis and Reactant Generation

The synthesis of this compound relies on the availability of its precursors, 4-bromobenzoic acid and phenol.

4-Bromobenzoic acid can be synthesized through several methods:

Oxidation of p-bromotoluene: This can be achieved using oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with oxygen in the presence of a catalyst system, such as cobalt acetate (B1210297), manganese acetate, and a bromide source. guidechem.comgoogle.com This method can yield up to 98% of the product with high purity. google.com

Oxidation of 4-bromobenzyl alcohol: Selective oxidation using reagents like Oxone in the presence of a catalyst can produce 4-bromobenzoic acid in high yields (86-90%). orgsyn.org

Reaction of p-bromobenzonitrile: While less common, hydrolysis of the nitrile group can also yield the carboxylic acid.

Phenol is a widely available industrial chemical, primarily produced via the cumene (B47948) process. libretexts.org For laboratory-scale synthesis, several methods are available, including: libretexts.org

Hydrolysis of diazonium salts. libretexts.org

Alkali fusion of sodium benzenesulfonate.

Hydrolysis of chlorobenzene (B131634) (Dow process).

Synthesis of 4-Bromobenzoic Acid

The preparation of 4-bromobenzoic acid is a critical first step, and several methods have been established. A primary route involves the oxidation of p-bromotoluene. Different oxidizing agents and conditions can be employed to achieve this transformation. For instance, potassium permanganate (KMnO₄) has been used as an oxidant under various pH conditions, including neutral, acidic, and alkaline, sometimes with the aid of a phase transfer catalyst to improve reaction efficiency. guidechem.com One study found that using a phase transfer catalyst with potassium permanganate under specific conditions resulted in a yield of 82.4%. guidechem.com

Another highly efficient method is the liquid phase catalytic oxidation of p-bromotoluene. google.com This process uses oxygen as the oxidant and a mixed catalyst system, typically composed of cobalt acetate, manganese acetate, and a bromide source like sodium bromide or potassium bromide. google.com This industrial-scale method is reported to achieve yields of up to 98% and product purity exceeding 99%, offering a low-cost and less polluting alternative to other methods. google.com

A different approach involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid using Oxone as the oxidant, catalyzed by 2-iodoxy-5-methylbenzenesulfonic acid, with reported yields between 86-90%. orgsyn.org

Comparison of Synthetic Methods for 4-Bromobenzoic Acid

Starting MaterialReagents/CatalystReported YieldKey Features
p-BromotolueneKMnO₄, Phase Transfer Catalyst82.4% guidechem.comPhase transfer catalysis improves efficiency. guidechem.com
p-BromotolueneO₂, Cobalt Acetate, Manganese Acetate, Bromide SourceUp to 98% google.comHigh yield and purity; suitable for industrial scale. google.com
4-Bromobenzyl AlcoholOxone, 2-Iodoxy-5-methylbenzenesulfonic Acid86-90% orgsyn.orgSelective oxidation of the alcohol functionality. orgsyn.org

Derivatization from 4-Bromobenzoyl Chloride

A common and versatile method for synthesizing this compound and its analogues is through the intermediate 4-bromobenzoyl chloride. This acyl chloride is typically prepared by treating 4-bromobenzoic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), often under reflux conditions. rsc.org

Once the 4-bromobenzoyl chloride is formed and isolated, it can be reacted with a phenol to yield the desired ester. For the synthesis of substituted derivatives, a solution of the appropriate phenol (e.g., 4-methylphenol) in a suitable solvent like acetonitrile (B52724) or dichloromethane is treated with the 4-bromobenzoyl chloride. rsc.orgresearchgate.net The reaction is often facilitated by a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. rsc.orgresearchgate.net In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate is added to enhance the reaction rate between the aqueous base and the organic reactants. rsc.org This general procedure is highly adaptable for creating a wide range of this compound derivatives.

Advanced Synthetic Strategies for Related Phenyl Bromobenzoate Esters

Beyond the classical two-step synthesis via an acyl chloride, more streamlined and advanced strategies have been developed for the preparation of phenyl bromobenzoate esters. These methods often provide milder reaction conditions, improved efficiency, and the ability to construct more complex molecules.

One-Pot Esterification Mediated by Pentafluoropyridine (B1199360)

A modern approach to ester synthesis involves the use of pentafluoropyridine (PFP) as a mediating reagent. researchgate.netrsc.org This method facilitates a one-pot conversion of a carboxylic acid directly to its ester without the need to isolate a reactive intermediate like an acyl chloride. rsc.org The strategy relies on the in situ generation of a highly reactive acyl fluoride (B91410) from the parent carboxylic acid under mild conditions. researchgate.netrsc.org This transient acyl fluoride then readily reacts with an alcohol or phenol present in the same reaction vessel to form the final ester product. researchgate.net

This methodology has been successfully applied to the synthesis of various esters from 4-bromobenzoic acid. rsc.org The reaction demonstrates broad applicability, allowing for the esterification with different types of alcohols and phenols. rsc.org

Examples of One-Pot Esterification of 4-Bromobenzoic Acid using Pentafluoropyridine rsc.org

Alcohol/Phenol ReactantProductReported Yield
Benzyl (B1604629) AlcoholBenzyl 4-bromobenzoate69%
4-Methoxyphenol4-Methoxythis compound50%
4-Bromophenol4-Bromothis compound77% (at 100°C)

Synthesis of Substituted this compound Derivatives (e.g., 4-Methylthis compound)

The synthesis of specific substituted derivatives of this compound is well-documented, typically following the esterification route from 4-bromobenzoyl chloride. The synthesis of 4-Methylthis compound, for example, is achieved by reacting 4-bromobenzoyl chloride with 4-methylphenol (p-cresol). researchgate.net In a typical procedure, equimolar amounts of the reactants are heated in a solvent like acetonitrile, followed by the addition of a base such as triethylamine to drive the reaction to completion, yielding the desired product. researchgate.net

This strategy extends to more sterically hindered or complex phenols. For instance, thymyl 4-bromobenzoate (2-isopropyl-5-methylthis compound) was synthesized with a reported yield of 89%, demonstrating the robustness of this esterification approach for incorporating varied substitution patterns on the phenyl ring. scispace.com

Formation of Complex Scaffolds Incorporating Bromobenzoate Moieties

The 4-bromobenzoate group is not only a standalone compound but also a valuable moiety incorporated into larger, more complex molecular scaffolds. Its presence can be crucial for the biological activity or material properties of the final molecule, and it serves as a synthetic handle for further transformations (e.g., cross-coupling reactions).

One example is the synthesis of 2-oxo-2H-chromen-4-yl 4-bromobenzoate. nih.gov This complex molecule is formed by reacting 4-bromobenzoyl chloride with 4-hydroxycoumarin (B602359) in the presence of triethylamine. nih.gov This reaction attaches the 4-bromobenzoate group to a coumarin (B35378) core, a heterocyclic scaffold prevalent in pharmacologically active compounds.

In another advanced application, the 4-bromobenzoate moiety is used as part of a starting material for intricate cyclization reactions. For example, (E)-2-(2-cyano-3-oxo-3-phenylprop-1-en-1-yl)this compound serves as a precursor for the synthesis of highly substituted furan (B31954) rings via an intramolecular Wittig reaction, yielding complex products like 2-(4-cyano-2,5-diphenylfuran-3-yl)this compound. rsc.org The bromobenzoate group remains intact throughout this complex transformation, highlighting its stability and utility as a key building block in multistep synthesis. rsc.org These examples underscore the role of the bromobenzoate unit in building sophisticated molecular architectures. benthamdirect.com

Spectroscopic Characterization and Elucidation of Molecular and Electronic Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei within a molecule. For Phenyl 4-bromobenzoate (B14158574), both ¹H and ¹³C NMR spectroscopy are employed to elucidate its structure.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms in Phenyl 4-bromobenzoate. The chemical shifts (δ) are influenced by the electronic environment of the protons. In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl and 4-bromobenzoyl groups resonate at distinct chemical shifts.

A study conducted in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument reported the following chemical shifts: a doublet at δ 8.09 ppm (J = 8.0 Hz, 2H), a doublet at δ 7.69 ppm (J = 8.0 Hz, 2H), a triplet at δ 7.46 ppm (J = 8.0 Hz, 2H), a doublet at δ 7.32 ppm (J = 8.0 Hz, 1H), and a doublet at δ 7.23 ppm. rsc.org These signals correspond to the different sets of protons on the two aromatic rings. The protons on the 4-bromobenzoyl moiety are generally shifted downfield compared to those on the phenyl group due to the electron-withdrawing effect of the carbonyl and bromo substituents.

Chemical Shift (δ)MultiplicityCoupling Constant (J)IntegrationAssignment
8.09 ppmDoublet8.0 Hz2HProtons ortho to the carbonyl group on the 4-bromobenzoyl ring
7.69 ppmDoublet8.0 Hz2HProtons meta to the carbonyl group on the 4-bromobenzoyl ring
7.46 ppmTriplet8.0 Hz2HMeta protons on the phenyl ring
7.32 ppmDoublet8.0 Hz1HPara proton on the phenyl ring
7.23 ppm---Ortho protons on the phenyl ring

¹³C NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

In a ¹³C NMR spectrum recorded in CDCl₃ at 100 MHz, the carbonyl carbon of the ester group typically appears at a downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their position and the substituents attached to the rings. One set of reported data shows chemical shifts at δ 163.3, 150.9, 150.5, 135.0, 131.3, 129.7, 126.4, 123.7, and 121.4 ppm. rsc.org The signal at 163.3 ppm is attributed to the carbonyl carbon. The other signals correspond to the various carbon atoms of the phenyl and 4-bromobenzoyl rings.

Chemical Shift (δ)Assignment
163.3 ppmCarbonyl Carbon (C=O)
150.9 ppmAromatic Carbon
150.5 ppmAromatic Carbon
135.0 ppmAromatic Carbon
131.3 ppmAromatic Carbon
129.7 ppmAromatic Carbon
126.4 ppmAromatic Carbon
123.7 ppmAromatic Carbon
121.4 ppmAromatic Carbon

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the fragmentation pathways of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak and various fragment ions, which provide structural information. The NIST WebBook provides a mass spectrum for this compound, which is a key resource for its EI-MS data. nist.gov The molecular ion peak confirms the molecular weight of the compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. While specific ESI-MS data for this compound is not detailed in the provided context, this technique is commonly used in the analysis of related compounds. vulcanchem.compolimi.it ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, which helps in confirming the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass. For this compound, HRMS would confirm its molecular formula, C₁₃H₉BrO₂, by providing a highly accurate mass measurement. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure as an aromatic ester. researchgate.netresearchgate.net

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. libretexts.org The presence of two aromatic rings is confirmed by C=C stretching vibrations within the rings, appearing in the 1600-1470 cm⁻¹ region. researchgate.netlibretexts.org The C-H stretching vibrations of the aromatic rings are observed just above 3000 cm⁻¹. researchgate.netresearchgate.net Furthermore, the asymmetric and symmetric C-O stretching vibrations of the ester group give rise to distinct bands, typically found between 1300 and 1000 cm⁻¹. A band in the low-frequency region (around 700-600 cm⁻¹) can be attributed to the C-Br stretching vibration. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3080-3030 C-H Stretch Aromatic Ring
~1735 C=O Stretch Ester
~1600-1470 C=C Stretch Aromatic Ring
~1265 C-O Asymmetric Stretch Ester
~1070 C-O Symmetric Stretch Ester
~700-600 C-Br Stretch Aryl Halide

Data interpretation based on general IR tables and spectra of related compounds. researchgate.netlibretexts.org

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by strong absorptions in the ultraviolet region, arising from π → π* transitions within the two aromatic rings and the carbonyl group. In a methanol (B129727) solvent, this compound exhibits a maximum absorption (λmax) at 307 nm. This absorption band is attributed to the electronic excitation of the conjugated π-electron system that extends across the benzoyl moiety.

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. uci.edu It involves the transition from an electronic excited state (typically the first excited singlet state, S₁) back to the ground state (S₀). The emitted light is of lower energy and thus a longer wavelength than the absorbed light, a phenomenon known as the Stokes shift. uci.edu

The fluorescence properties of this compound are not widely reported in the surveyed scientific literature. Aromatic esters can exhibit fluorescence, but the emission characteristics are highly dependent on the specific molecular structure and environment. In many cases, the fluorescence quantum yield of simple aromatic esters is low. Furthermore, the presence of a heavy atom like bromine in the structure can decrease or "quench" fluorescence by promoting intersystem crossing to the triplet state, a non-emissive pathway for de-excitation. Therefore, this compound is not expected to be a strong fluorophore.

Advanced Spectroscopic and Structural Correlative Studies

Advanced studies on this compound correlate its spectroscopic properties with its detailed molecular and crystal structure, often aided by computational modeling. These studies provide a deeper understanding of its physical and chemical behavior.

A notable area of research for this compound is its polymorphism—the ability to exist in multiple crystal forms with different physical properties. Research has identified three polymorphs of this compound that exhibit distinct mechanical characteristics: one is brittle, one is plastic, and another is elastic. Using techniques like X-ray diffraction combined with computational methods such as Density Functional Theory (DFT), scientists can correlate these macroscopic properties to the microscopic arrangement of molecules in the crystal lattice. These studies analyze how non-covalent interactions, such as halogen bonds involving the bromine atom, influence the crystal packing and ultimately determine the material's response to stress.

Furthermore, computational chemistry provides powerful tools for analyzing the molecule's conformational space. For the related compound Phenyl benzoate (B1203000), DFT calculations have been used to determine the most stable conformation by analyzing the rotational barriers around the C-O and Ph-C bonds. These theoretical models also allow for the calculation of vibrational frequencies, which can then be compared with experimental IR and Raman spectra to achieve a highly accurate assignment of the spectral bands. Similar correlative studies for this compound can provide precise insights into its three-dimensional structure and dynamic behavior.

Crystallographic Analysis and Polymorphism in Bromobenzoate Ester Systems

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For Phenyl 4-bromobenzoate (B14158574), SCXRD studies have provided foundational data on its molecular and supramolecular structure. researchgate.net The analysis involves directing X-rays onto a single crystal and measuring the resulting diffraction pattern. From this pattern, the electron density distribution is calculated, revealing atomic positions, bond lengths, and bond angles with high precision. rsc.org

The crystallographic data for Phenyl 4-bromobenzoate (also known as 4-bromophenyl benzoate (B1203000) or 4BPBA) has been determined at a temperature of 299 K. researchgate.net The compound crystallizes in the orthorhombic space group Pca2₁, which is a non-centrosymmetric space group. researchgate.net Key crystallographic parameters are detailed in the table below.

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Compound Name This compound (4BPBA) researchgate.net
Chemical Formula C₁₃H₉BrO₂ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group Pca2₁ researchgate.net
a (Å) 7.748 (1) researchgate.net
b (Å) 5.5946 (7) researchgate.net
c (Å) 26.814 (5) researchgate.net
Volume (ų) 1162.3 (3) researchgate.net
Z 4 researchgate.net
Temperature (K) 299 researchgate.net

| R-factor | 0.059 | researchgate.net |

The molecular conformation of this compound is characterized by a significant twist between its two aromatic rings. The dihedral angle, which is the angle between the planes of the phenyl ring and the benzoyl ring, has been precisely measured. researchgate.net In this compound, this angle is 58.43 (17)°. researchgate.net This value indicates a non-planar molecular structure, which has important implications for crystal packing and the types of intermolecular interactions that can form. researchgate.netresearchgate.net This conformation is comparable to, yet distinct from, those observed in structurally related ester compounds. researchgate.net

Table 2: Comparison of Dihedral Angles in Related Benzoate Esters

Compound Dihedral Angle (°) Reference
This compound 58.43 (17) researchgate.net
4-Methylthis compound 54.43 (7) researchgate.net
Phenyl benzoate (PBA) 55.7 researchgate.net

| 4-Methylphenyl 4-methylbenzoate (4MPB) | 60.17 (7) | researchgate.net |

Analysis of Intermolecular Interactions in Crystalline Networks

The stability and structure of the this compound crystal are governed by a network of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are highly directional and collectively determine the final crystal packing, conformation, and resulting physical properties.

In the crystal structure of this compound, weak C−H···O hydrogen bonds are identified as the key interactions responsible for stabilizing the crystal packing. researchgate.net These interactions link the molecules together to form the observed infinite chains. researchgate.net This type of hydrogen bond, where a carbon-bound hydrogen atom acts as the donor and an oxygen atom (in this case, from the carbonyl group of the ester) acts as the acceptor, is a common and significant structure-directing force in organic molecular crystals. iucr.orgrsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). These interactions are frequently observed in the crystal structures of halogenated organic compounds and can be a critical factor in crystal engineering. researchgate.netresearchgate.net For instance, in the crystal structure of the related compound 4-methylthis compound, Br···Br contacts of 3.6328 (5) Å are observed to connect supramolecular layers. researchgate.net Similarly, various Br···Br and Br···O interactions are crucial in the packing of different polymorphs of 4-bromothis compound. researchgate.netrsc.orgnih.gov However, for this compound itself, the primary crystallographic report does not indicate that halogen bonding plays a significant role in the crystal packing, which is instead dominated by C-H···O hydrogen bonds. researchgate.net

Aromatic π-stacking interactions are another important class of non-covalent forces that can influence crystal packing, arising from the attractive interactions between the electron clouds of aromatic rings. rsc.org The formation of efficient π-stacking typically requires the aromatic rings of adjacent molecules to be in close, parallel, or near-parallel alignment. nih.gov In some polymorphs of the related compound 4-bromothis compound, π-π stacking is a prominent feature, while in others, it is precluded by the presence of competing C-H···π interactions. rsc.org For this compound, the significant dihedral angle of 58.43° between the two aromatic rings within the molecule makes close, face-to-face π-stacking unlikely. researchgate.net The available literature does not report π-stacking as a primary stabilizing interaction in its crystal structure. researchgate.net

Investigation of Polymorphism in Related Bromobenzoate Esters (e.g., 4-Bromothis compound)

The study of polymorphism, where a single compound crystallizes into multiple distinct solid-state forms, is crucial in crystal engineering. rsc.org Different polymorphs of the same compound can exhibit significant variations in their physicochemical properties, including mechanical behavior. rsc.orgresearchgate.net The compound 4-bromothis compound has emerged as a significant case study, demonstrating how changes in crystal packing can lead to dramatically different mechanical responses. chemistryworld.com This ester system has been shown to possess three distinct polymorphic forms, each with unique mechanical characteristics. researchgate.net

Initial investigations into the crystallization of 4-bromothis compound from acetonitrile (B52724) revealed the concomitant formation of two polymorphs, designated as Form I and Form II. rsc.org A third form, Form III, was later crystallized from a mixture of THF–EtOAc at 4 °C. rsc.org These three forms exhibit remarkably different mechanical properties: Form I is elastic, Form II is brittle, and Form III was initially reported to be plastic. researchgate.netacs.org

The distinct properties of these polymorphs are rooted in their different crystal structures and intermolecular interactions. rsc.org Computational studies, including the global minimization of lattice energy, have successfully identified these three experimentally observed forms among predicted stable crystal structures. acs.orgacs.org

Form I (Elastic): This polymorph crystallizes in the monoclinic space group P2₁/c. rsc.org Its structure is characterized by molecules arranged in π-stacked columns along the rsc.org direction with an interplanar distance of 3.5 Å. These stacks are further linked by type-II halogen bonds involving the bromine atom attached to the carbonyl-bearing ring (Br¹). rsc.org This specific arrangement allows for reversible structural changes under stress, leading to its elastic behavior. acs.org

Form II (Brittle): Crystallizing in the orthorhombic space group Pna2₁, Form II lacks the π-stacking columns seen in Form I. rsc.org Instead, its structure is dominated by edge-to-face C–H···π interactions and type-II Br···Br halogen bonds. rsc.org The presence of these interactions orients the phenyl rings in different directions, which prevents the regular, concerted structural shifts required for elastic or plastic deformation, resulting in a brittle nature. rsc.orgresearchgate.net

Form III (Plastic): This form crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.org Its structure features π-stacked columns along the a-axis connected by type-II Br···Br halogen bonds involving the bromine on the phenolic ring (Br²). The other bromine (Br¹) engages in C–H···Br hydrogen bonds, creating a two-dimensional molecular arrangement. rsc.org This layered structure with strong interactions within the layers and weaker interactions between them is thought to facilitate the irreversible deformation characteristic of plasticity. rsc.orgresearchgate.net However, further analysis has revealed complexities regarding the true nature of this form (see Section 4.4).

The macroscopic mechanical properties of the 4-bromothis compound polymorphs are a direct consequence of the underlying crystal packing and the topology of their non-covalent interactions. acs.orgresearchgate.net The varied spatial organization of halogen bonds (Br···Br), hydrogen bonds (C-H···Br), and π-π stacking interactions dictates how the crystal responds to applied mechanical stress. researchgate.netresearchgate.net

In the elastic Form I , the π-stacked columns act as deformable units. When stress is applied, the layers can shift or bend, but the network of halogen bonds provides a restoring force, allowing the crystal to return to its original shape once the stress is removed. acs.org The unidirectional packing is a key feature enabling this reversible deformation. rsc.org

For the brittle Form II , the absence of slip planes or easily deformable motifs is critical. The C–H···π interactions create a more rigid, three-dimensional network that does not accommodate stress well. rsc.org When force is applied, instead of deforming, the intermolecular interactions break, leading to crystal fracture. researchgate.net

The plastic Form III (as initially described) demonstrates how a layered structure can lead to irreversible deformation. The π-stacked columns form layers that can slip past one another upon the application of mechanical stress. researchgate.net The combination of strong interactions within the π-stacked layers and weaker C-H···Br bonds between them facilitates this slippage, resulting in the observed plasticity. rsc.org Computational simulations of tensile stress applied along different crystallographic axes have confirmed these sharp differences in mechanical behavior, linking them directly to how the organization of halogen and other non-covalent bonds changes under strain. researchgate.netresearchgate.net

Co-crystallization Phenomena and their Structural Characterization

Co-crystallization is a process where two or more different molecular components are brought together in a single, ordered crystalline lattice through non-covalent interactions. rsc.orgsemanticscholar.org This phenomenon can result in new materials with properties distinct from the individual components. tbzmed.ac.ir While investigating the polymorphism of 4-bromothis compound, a significant discovery related to co-crystallization was made.

The crystal form initially identified as the "plastic" polymorph, Form III, was later re-examined and found to be not a true polymorph but a co-crystal. rug.nlrug.nl A re-refinement of the original crystallographic data showed that the structure is a co-crystal containing approximately 25% 4-bromothis compound and 75% 4-bromophenyl 4-nitrobenzoate. rug.nl

This re-characterization was prompted by a chemically implausible, disordered bromine atom in the original structural model. The new refinement produced a chemically reasonable model with improved statistics (R1 = 4.55% vs. 5.67% in the original). rug.nl The cell parameters of the supposed "Form III" were found to closely match those of a previously reported crystal structure of pure 4-bromophenyl 4-nitrobenzoate, which had been published by the same authors. rug.nl This finding underscores the importance of rigorous structural characterization and highlights how impurities or closely related molecules can lead to co-crystallization, which may be mistaken for polymorphism. rug.nlrscf.ru The formation of this multi-component crystal explains the unique plastic properties initially observed, which arise from the specific packing arrangement of the two different ester molecules in the crystal lattice.

Lack of Specific Research Data for this compound

Searches for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, computational prediction of crystal structures, and prediction of mechanical properties for this compound did not yield specific studies or data sets that would allow for a thorough and scientifically accurate article based on the provided structure.

It is important to distinguish this compound from the similarly named compound, 4-bromothis compound . Extensive theoretical and computational research, including DFT calculations, crystal structure prediction, and analysis of mechanical properties, has been published for the latter. However, this information cannot be used as it falls outside the strict scope of the subject compound, this compound.

Due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate the detailed, data-driven article as instructed.

Theoretical and Computational Chemistry Studies

Simulation of Spectroscopic Features and Electronic Transitions

While specific computational studies on the spectroscopic features of Phenyl 4-bromobenzoate (B14158574) are not extensively detailed in the available literature, the methodologies for such analyses are well-established and have been applied to the parent compound, Phenyl benzoate (B1203000), and other related molecules. researchgate.netnih.gov These theoretical studies are crucial for interpreting experimental spectra and providing insights into molecular structure, vibrational modes, and electronic properties.

Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for simulating vibrational spectra (Infrared and Raman). researchgate.netnih.gov For Phenyl benzoate, calculations have been performed using various basis sets (from 6-31G* to 6-311++G**) to determine molecular structure (bond distances and angles), conformational properties, and vibrational frequencies. researchgate.netnih.gov The results from these ab initio studies show good agreement with experimental data, particularly when using hybrid functionals like B3LYP and B3PW91. nih.gov

These simulations allow for a detailed assignment of vibrational bands based on the Potential Energy Distribution (PED). nih.gov For complex molecules, this is essential for correlating specific spectral features with the motions of functional groups, such as the torsional motion of the phenyl groups around the Ph–O and Ph–C bonds. researchgate.net The accuracy of the calculated spectra can be further improved by applying techniques like the scaled quantum mechanical (SQM) force field method to the harmonic force constants. nih.gov

Functionalization and Derivatization Strategies of the Phenyl 4 Bromobenzoate Scaffold

Modification at the Phenyl Moiety via Ester Linkage

The phenyl ring originating from the phenol (B47542) component of Phenyl 4-bromobenzoate (B14158574) is activated towards electrophilic aromatic substitution. The ester oxygen atom acts as an electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group of the ester is deactivating and would direct substitution to the meta position of the benzoyl ring. Therefore, electrophilic substitution reactions preferentially occur on the phenyl ring attached to the ester oxygen.

A prime example of this reactivity is the nitration of phenyl benzoate (B1203000). The reaction with nitric acid typically yields 4-nitrophenyl benzoate as the major product. vedantu.comdoubtnut.com The preference for the para position is attributed to the steric hindrance imposed by the bulky benzoyl group at the ortho positions. doubtnut.com This selective functionalization allows for the introduction of nitro groups, which can be further transformed into other functional groups, such as amines, providing a handle for additional derivatization.

While nitration is a well-documented example, other electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions, can also be envisaged on the activated phenyl ring, offering pathways to a wider range of substituted analogues.

Modification at the Bromobenzoate Moiety

The bromobenzoate portion of the molecule presents two primary sites for chemical modification: the carbon-bromine bond on the aromatic ring and the carbonyl group of the ester.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzoate ring is a key functional group that enables a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. Phenyl 4-bromobenzoate can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to introduce new aryl or alkyl substituents at the 4-position of the benzoate ring. For instance, the coupling of 4-bromobenzoic acid with phenylboronic acid is a well-established transformation, indicating the feasibility of this reaction on the corresponding phenyl ester. researchgate.netrsc.orgacs.orgnih.gov

Reactant 1Reactant 2Catalyst SystemProductReference(s)
4-Bromobenzoic AcidPhenylboronic AcidPalladium-based catalyst4-Phenylbenzoic Acid researchgate.netrsc.orgacs.org
4-Iodo-benzoic Acid(3-Propionamidophenyl)boronic acidNa2PdCl4/PPh2PhSO3Na/HCOOH4'-((3-Propionamidophenyl)carbonyl)biphenyl-4-carboxylic acid nih.gov

The Heck reaction provides a means to form substituted alkenes by reacting an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org this compound can be coupled with various alkenes to introduce vinyl groups, which are valuable synthetic intermediates. nih.govresearchgate.netnih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.orgchem-station.comresearchgate.net This reaction offers a direct route to introduce alkynyl moieties onto the benzoate ring of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgopenochem.org This reaction can be employed to convert this compound into its corresponding 4-amino-substituted derivatives by reacting it with various primary or secondary amines. organic-chemistry.orgbeilstein-journals.org

Reactions Involving the Ester Carbonyl Group

The ester carbonyl group in this compound is susceptible to nucleophilic attack, enabling a range of transformations.

Hydrolysis of the ester, under either acidic or basic conditions, will yield 4-bromobenzoic acid and phenol.

Aminolysis involves the reaction of the ester with an amine to form an amide. This is a direct method for converting this compound into N-substituted 4-bromobenzamides.

Reduction of the ester carbonyl group can be achieved using reducing agents like lithium aluminum hydride to afford the corresponding benzyl (B1604629) alcohol, (4-bromophenyl)methanol.

Grignard reactions with organomagnesium halides (Grignard reagents) provide a route to tertiary alcohols. The Grignard reagent will add twice to the ester carbonyl group. For example, reaction with excess phenylmagnesium bromide would lead to the formation of (4-bromophenyl)diphenylmethanol after an acidic workup. gmu.edumnstate.eduyoutube.comcerritos.edu

Synthesis of Complex Chemical Entities Incorporating the this compound Unit

The functional handles present in this compound make it a valuable building block for the synthesis of more complex molecules, including amide analogues and heterocyclic systems.

Development of Amide Analogues

As mentioned in the previous section, aminolysis of this compound is a straightforward method for the synthesis of N-substituted 4-bromobenzamides. Alternatively, the ester can first be hydrolyzed to 4-bromobenzoic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents to generate a library of amide analogues. chemicalbook.comnih.govnanobioletters.comresearchgate.netresearchgate.net These amides can serve as precursors for further functionalization, for example, through palladium-catalyzed cross-coupling reactions at the bromine position. A study by Raza et al. demonstrated the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide from 4-bromobenzoic acid, which was then subjected to Suzuki-Miyaura coupling with various aryl boronic acids to produce a series of arylated amide analogues. researchgate.net

Starting MaterialAmineCoupling MethodProductReference(s)
4-Bromobenzoic Acid(S)-1-PhenylethanamineTitanium tetrachloride(S)-4-bromo-N-(1-phenylethyl)benzamide researchgate.net
4-Bromobenzoyl chlorideVarious aminesSchotten-Baumann conditionsN-substituted 4-bromobenzamides nanobioletters.com

Integration into Heterocyclic Systems

The reactive sites on this compound allow for its incorporation into various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

The bromo- and ester functionalities can be utilized in multi-step synthetic sequences to construct heterocyclic rings. For instance, the 4-bromobenzoyl moiety can be a precursor for the synthesis of quinoline (B57606) derivatives. clockss.orgnih.govrsc.orglookchem.com In one example, a 4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl 4-bromobenzoate was synthesized, directly incorporating the this compound unit into a complex heterocyclic system. nih.gov

Furthermore, derivatives of this compound can be employed in the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds with significant pharmacological applications. jyoungpharm.orggoogle.comnih.govnih.govmdpi.com The synthesis often involves the reaction of a substituted 2-aminobenzophenone, which could potentially be derived from a this compound precursor through a series of transformations.

Multicomponent reactions also offer an efficient strategy for the synthesis of complex heterocyclic compounds from simple starting materials, and phenacyl bromides, which share reactivity with the bromobenzoate moiety, are versatile intermediates in such reactions. nih.govresearchgate.netmdpi.com

Precursor derived from this compoundReaction Partner(s)Resulting HeterocycleReference(s)
2-(α-bromobenzyl)oxiranesAniline derivatives4-Phenylquinolines clockss.org
2-AminobenzophenonesGlycine derivatives1,4-Benzodiazepines google.com
4-bromobenzoyl chloride4-(Dichloromethyl)-3-nitrobenzo[h]quinolin-2-ol4-(Dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl 4-bromobenzoate nih.gov

Advanced Research Applications in Materials Science and Synthetic Chemistry

Utility as Synthetic Building Blocks for Complex Molecule Construction

The strategic placement of a bromine atom on the benzoyl ring of phenyl 4-bromobenzoate (B14158574) makes it an excellent synthetic building block. This halogen atom serves as a handle for a variety of cross-coupling reactions, which are fundamental to the construction of more complex molecules. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds by replacing the bromine atom with various organic moieties. This approach has been utilized in the synthesis of a range of complex organic molecules, including those with potential biological activity and liquid crystalline properties. researchgate.netresearchgate.net

The ester linkage in phenyl 4-bromobenzoate also offers a site for chemical modification. It can be hydrolyzed to yield 4-bromobenzoic acid and phenol (B47542), or transesterified with other alcohols to introduce different functional groups. This reactivity allows for the incorporation of the 4-bromobenzoyl or phenoxy substructures into larger, more elaborate molecular frameworks. An example of its use as a building block is in the synthesis of more complex derivatives such as 4-(2-benzoylcarbohydrazonoyl)this compound.

Table 1: Key Reactions Utilizing this compound and Related Compounds as Building Blocks

Reaction TypeReagentsProduct TypePotential Applications
Suzuki-Miyaura CouplingAryl boronic acids, Pd catalyst, BaseBiphenyl derivativesLiquid crystals, Bioactive molecules
Heck CouplingAlkenes, Pd catalyst, BaseStilbene derivativesOrganic electronics, Fluorescent probes
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseN-Aryl benzoate (B1203000) derivativesPharmaceuticals, Organic materials
HydrolysisAcid or Base4-Bromobenzoic acid, PhenolPrecursors for further synthesis
TransesterificationAlcohol, Acid or Base catalystDifferent benzoate estersFine chemical synthesis

Role in the Development of New Polymeric Materials

In the realm of polymer chemistry, this compound holds potential as a valuable monomer for the creation of novel polymeric materials. Its bifunctional nature, with reactive sites at the bromine atom and the ester group, allows it to participate in various polymerization reactions.

One of the primary applications is in the synthesis of aromatic polyesters through polycondensation reactions. While direct polymerization of this compound would be challenging, its constituent parts, derivable through hydrolysis, are key components in polyester (B1180765) synthesis. For example, 4-bromobenzoic acid can be converted to its more reactive acid chloride derivative and then reacted with a diol to form a polyester chain. The presence of the bromine atom in the resulting polymer can impart specific properties such as flame retardancy and can also serve as a site for post-polymerization modification. The synthesis of aromatic polyesters from various diacid chlorides and bisphenols is a well-established method. researchgate.net

Furthermore, the vinylogous counterparts of this compound, such as substituted phenyl acrylates, are used in the synthesis of polymer supports and other functional polymers. researchgate.net This suggests the potential for developing acrylate (B77674) or methacrylate (B99206) monomers derived from this compound for use in radical polymerization, leading to polymers with tailored refractive indices or other optical properties.

Contribution to Supramolecular Chemistry and Engineered Assemblies

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound is an excellent candidate for studies in this area due to the presence of several functionalities capable of participating in such interactions.

In addition to halogen bonding, other weak interactions such as C—H···O hydrogen bonds and π-π stacking interactions between the aromatic rings contribute to the stability of the crystalline structure. nih.govdoaj.org The interplay of these non-covalent forces can lead to the formation of well-defined supramolecular assemblies, such as layers or chains. nih.gov By understanding and controlling these interactions, it is possible to engineer crystalline materials with desired physical and chemical properties.

Table 2: Non-Covalent Interactions in this compound and Related Structures

Interaction TypeDescriptionSignificance in Supramolecular Assembly
Halogen Bonding (Br···Br, Br···O)A directional interaction involving the electrophilic region of the bromine atom.Directs crystal packing and can be used to design specific solid-state architectures. acs.org
C—H···O Hydrogen BondsWeak hydrogen bonds between carbon-hydrogen donors and oxygen acceptors.Contribute to the stability of the crystal lattice and the formation of layered structures. nih.gov
π-π StackingAttractive, non-covalent interactions between aromatic rings.Influences the packing of molecules and can affect electronic properties.

Exploration in Organic Electronic and Photovoltaic Systems

The electronic properties of this compound and its derivatives have led to their exploration in the field of organic electronics. The aromatic core of the molecule provides a scaffold for the construction of materials with charge-transporting capabilities, which are essential for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While direct applications of this compound in photovoltaic systems are not yet widely reported, its derivatives can be incorporated into larger conjugated systems that are of interest for OPVs. The ability to modify the molecule through cross-coupling reactions at the bromine position allows for the synthesis of donor-acceptor type molecules, which are a common design strategy for organic solar cell materials. The continued development of new materials for organic electronics is a vibrant area of research, and versatile building blocks like this compound are expected to play a continuing role. rsc.org

Methodological Advancements in the Research of Bromobenzoate Compounds

Chromatographic Techniques for Purification and Separation

Chromatographic methods are indispensable tools in the synthesis and analysis of bromobenzoate esters, enabling the separation of desired products from unreacted starting materials, byproducts, and other impurities.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification technique widely employed in organic synthesis. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, or eluent, which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase.

For compounds of moderate polarity like aromatic esters, a common choice for the mobile phase is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate (B1210297). rochester.edu The optimal solvent system is typically determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound to ensure good separation. orgsyn.org In practice, a gradient of increasing polarity is often used to first elute nonpolar impurities, followed by the desired product, and finally any highly polar impurities. For instance, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate can provide effective separation. rochester.edu

Table 1: Common Solvent Systems for Flash Column Chromatography of Aromatic Esters

Nonpolar Solvent Polar Solvent Typical Ratio (v/v)
Hexane Ethyl Acetate 9:1 to 7:3
Petroleum Ether Diethyl Ether 8:2 to 6:4

Note: The optimal ratio is compound-specific and should be determined empirically.

Recrystallization Methods

Recrystallization is a fundamental technique for the purification of solid compounds based on differences in solubility. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to allow the desired compound to crystallize out, leaving impurities dissolved in the mother liquor. illinois.edu

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. For aromatic esters, common solvents for recrystallization include ethanol (B145695), methanol (B129727), or mixtures of solvents such as ethanol-water. mnstate.eduyoutube.com The process of slow cooling is crucial as it promotes the formation of a pure crystalline lattice, which excludes impurity molecules. youtube.com In cases where a single solvent is not ideal, a two-solvent system can be employed, where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes turbid, indicating the onset of crystallization. mnstate.edu

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. sigmaaldrich.com By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of starting materials and the formation of the product.

In the synthesis of esters from carboxylic acids and phenols, TLC can effectively track the reaction's progress. For example, in the esterification of a benzoic acid derivative, a mobile phase of toluene (B28343) and ethanol (e.g., in a 9:1 ratio) on a silica gel plate can be used. sigmaaldrich.com The starting materials and the product will have different Rf values, allowing for their clear distinction. The spots are typically visualized under UV light, especially for aromatic compounds which are often UV-active. sigmaaldrich.com The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression and completion of the reaction.

Specialized Techniques for Intermolecular Interaction Analysis

Understanding the forces that hold molecules together in a crystal lattice is fundamental to materials science and drug design. Specialized techniques provide detailed insights into these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov This method partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal, generating a unique surface for each molecule within the crystal. rochester.edu

In a study of 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574), a compound containing the 4-bromobenzoate moiety, Hirshfeld surface analysis was employed to elucidate the nature of its intermolecular contacts. nih.govresearchgate.net The analysis revealed that the most significant contributions to the crystal packing were from O···H/H···O (23.6%), H···H (22.4%), and C···H/H···C (21%) interactions. nih.govresearchgate.net Additionally, interactions involving the bromine atom, specifically Br···H/H···Br and Br···C/C···Br contacts, also made notable contributions of 9.6% and 6.4%, respectively. nih.govresearchgate.net These findings highlight the importance of various weak interactions in the solid-state assembly of bromobenzoate-containing molecules. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts in 2-oxo-2H-chromen-4-yl 4-bromobenzoate

Interaction Type Percentage Contribution
O···H/H···O 23.6%
H···H 22.4%
C···H/H···C 21.0%
Br···H/H···Br 9.6%

Data from the Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl 4-bromobenzoate. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of bromobenzoate compounds is an area of active research.

One of the key principles of green chemistry is the use of safer solvents. Traditional esterification reactions often employ chlorinated or amide solvents, which pose risks to human health and the environment. nih.gov A greener alternative is the use of acetonitrile (B52724) as a solvent system for reactions such as the Steglich esterification, a widely used method for synthesizing esters from carboxylic acids and alcohols. nih.gov This approach has been shown to provide reaction rates and yields comparable to those of traditional methods. nih.gov

Furthermore, a greener synthetic protocol often involves an extraction and wash sequence that can eliminate the need for purification by column chromatography, thereby reducing solvent usage and waste generation. nih.gov The synthesis of Phenyl 4-bromobenzoate can be envisioned through such a greener Steglich esterification, where 4-bromobenzoic acid and phenol (B47542) are coupled in acetonitrile. This approach aligns with the principles of green chemistry by utilizing a less hazardous solvent and potentially simplifying the purification process.

Solvent-Free Reaction Conditions

The move towards solvent-free synthesis is a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and often, accelerated reaction rates. One of the notable advancements in this area is the use of mechanochemistry, specifically high-speed ball-milling (HSBM), for esterification reactions. nih.gov

This technique facilitates reactions between solid reactants by mechanical force, eliminating the need for a solvent medium. Research has demonstrated the successful synthesis of various esters from carboxylic acids and alcohols or phenols under HSBM conditions at room temperature. nih.gov For instance, a method utilizing iodine (I₂) and potassium hypophosphite (KH₂PO₂) as reagents has been shown to produce esterification derivatives in high yields (45% to 91%) within a short grinding time of 20 minutes. nih.gov

The scope of this solvent-free protocol has been shown to be compatible with a range of functional groups on both the carboxylic acid and the phenol. nih.gov Benzoic acids featuring halogen groups have been successfully esterified, indicating the applicability of this method for the synthesis of compounds like this compound from 4-bromobenzoic acid and phenol. nih.gov The procedure is noted for being transition-metal-free and avoiding the need for pre-functionalization of the reactants. nih.gov

Table 1: Comparison of Solvent-Free Esterification Conditions

Reagent System Grinding Time Yield Range Key Advantages
I₂ / KH₂PO₂ 20 min 45-91% Fast, transition-metal-free nih.gov

Utilization of Aqueous Reaction Media

Replacing organic solvents with water is another primary goal of green chemistry. While the direct esterification of 4-bromobenzoic acid with phenol in water is challenging due to the low solubility of the reactants, significant progress has been made in conducting other types of reactions with bromobenzoate precursors in aqueous media. A prominent example is the Suzuki-Miyaura cross-coupling reaction.

This reaction is a fundamental method for forming carbon-carbon bonds. Studies have shown that 4-bromobenzoic acid can be effectively coupled with phenylboronic acid in water or aqueous-organic solvent mixtures to synthesize 4-phenylbenzoic acid. rsc.orgrsc.org These reactions can proceed at room temperature under aerobic conditions, using a low loading of a palladium catalyst. rsc.org The use of water as the solvent not only reduces the negative environmental impact but can also be economically advantageous for industrial-scale production. rsc.orgrsc.org

Table 2: Conditions for Aqueous Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

Catalyst Base Solvent Temperature Yield
Glycine-PdCl₂ complex K₂CO₃ Neat Water Room Temp High Yield rsc.org

Researchers have developed specialized catalysts, such as palladium complexes with water-soluble ligands, to enhance the efficiency of these reactions in aqueous environments. rsc.org The findings demonstrate that key precursors for more complex bromobenzoate derivatives can be successfully synthesized and modified in water, highlighting a significant methodological advancement in the broader field of bromobenzoate chemistry. rsc.orgrsc.org

Q & A

Q. How can I determine the crystal structure of Phenyl 4-bromobenzoate and its polymorphs?

To determine crystal structures, use single-crystal X-ray diffraction (SCXRD) with refinement tools like SHELXL for high-precision analysis . For polymorph identification, compare unit cell parameters and space groups across multiple datasets. Visualization software such as Mercury allows overlay of structures to detect subtle differences in packing motifs or hydrogen-bonding networks . Notably, a study on 4-bromothis compound revealed three polymorphs with distinct mechanical behaviors (plastic, elastic, brittle), emphasizing the need for rigorous refinement to avoid misinterpreting co-crystals (e.g., Form III was later identified as a co-crystal with 4-bromophenyl 4-nitrobenzoate) .

Q. What synthetic routes are effective for preparing 4-bromobenzoate derivatives?

A common method involves esterification of 4-bromobenzoyl chloride with phenol derivatives under anhydrous conditions. For functionalized derivatives (e.g., epoxypropyl 4-bromobenzoate), epoxide ring-opening reactions or nucleophilic substitution can be employed . Purification via column chromatography (e.g., pentane/ethyl acetate gradients) and characterization using 1H^1H/13C^{13}C NMR, FTIR, and SCXRD are critical. In organocatalytic applications, derivatives like 2-methyl-3-phenyl-3-(boronate)cyclobutyl 4-bromobenzoate have been synthesized for asymmetric catalysis studies .

Advanced Research Questions

Q. How do supramolecular interactions influence the mechanical properties of this compound polymorphs?

Mechanical behavior (e.g., elasticity vs. brittleness) is dictated by intermolecular interactions. For example:

  • Elastic polymorphs exhibit reversible bending due to slip planes facilitated by π-π stacking (mean interplanar distance ~3.4 Å) and weak hydrogen bonds .
  • Brittle polymorphs lack such slip systems, leading to catastrophic fracture under stress. Use SCXRD to map interaction networks and correlate with nanoindentation or three-point bending tests. Computational tools like Mercury can quantify π-π interactions and hydrogen-bond geometries .

Q. What analytical techniques resolve contradictions in polymorph identification?

Discrepancies in polymorph characterization often arise from disordered atoms or co-crystal formation. Key steps include:

  • High-resolution SCXRD refinement (R1 < 5%) to resolve disorder, as demonstrated in the reanalysis of Form III, which reduced R1 from 5.67% to 4.55% .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm thermal stability and phase transitions.
  • Powder XRD to verify phase purity and match simulated patterns from SCXRD data.

Q. How can 4-bromobenzoate derivatives enhance analytical methods like exciton-coupled circular dichroism (ECCD)?

4-Bromobenzoate serves as a chromophore (λmax 245 nm) in ECCD for determining oligosaccharide stereochemistry. Methodology:

  • Derivatize monosaccharides with 4-bromobenzoate groups.
  • Measure ECCD spectra to detect exciton coupling between chromophores, enabling absolute configuration assignment . Compare with 4-methoxycinnamate derivatives (λmax 311 nm) for multi-wavelength analysis.

Q. What computational strategies improve crystallographic data interpretation for 4-bromobenzoate complexes?

  • SHELXD/SHELXE : Solve phase problems in experimental phasing pipelines for macromolecular complexes .
  • Mercury : Visualize and quantify non-covalent interactions (e.g., π-π stacking in [Zn(phen)2(4-bromobenzoate)(H2O)]<sup>+</sup> complexes) and generate simulated powder patterns .
  • Density Functional Theory (DFT) : Optimize molecular geometries and calculate electrostatic potentials to predict packing motifs.

Methodological Considerations

  • Data Contradictions : Always cross-validate SCXRD results with spectroscopic and thermal data to address co-crystal misinterpretations .
  • Safety Protocols : Handle 4-bromobenzoyl chloride (precursor) with PPE due to its lachrymatory and corrosive properties; follow OSHA guidelines for storage and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.